molecular formula C9H8ClFO B7905008 1-(5-Chloro-2-fluorophenyl)propan-2-one

1-(5-Chloro-2-fluorophenyl)propan-2-one

Cat. No.: B7905008
M. Wt: 186.61 g/mol
InChI Key: ROHLGISRMQOEBQ-UHFFFAOYSA-N
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Description

Significance of Halogenated Ketones in Synthetic Methodologies

Halogenated ketones, particularly α-halo ketones, are a class of organic compounds of paramount importance in synthetic chemistry. wikipedia.org Their high reactivity makes them valuable precursors and intermediates in a wide array of chemical transformations. wikipedia.org The presence of a halogen atom alpha to a carbonyl group creates a bifunctional molecule with two electrophilic sites: the carbonyl carbon and the α-carbon. wikipedia.orgnih.gov This dual reactivity allows them to be powerful alkylating agents and key components in the construction of various molecular frameworks. wikipedia.org

The utility of α-halo ketones is extensively demonstrated in their application as precursors for the synthesis of N-, S-, and O-heterocycles, many of which exhibit significant biological activity. nih.govmdpi.com For instance, they react with thioamides or thioureas to form thiazoles and aminothiazoles, respectively, and with dicarbonyls and ammonia (B1221849) in the Hantzsch pyrrole (B145914) synthesis to yield pyrroles. wikipedia.org Furthermore, α-halo ketones are crucial intermediates in the synthesis of blockbuster pharmaceutical compounds and are involved in notable reactions such as the Favorskii rearrangement. wikipedia.orgmdpi.com The development of greener and more efficient synthetic protocols for α-halo ketones continues to be an active area of research. wikipedia.orgmdpi.com

The most direct method for synthesizing α-halo ketones involves the reaction of enolizable ketones with electrophilic halogens under acidic or basic conditions. wikipedia.orgmdpi.com While direct fluorination with F₂ can be problematic, leading to side reactions, specific methods for creating α-fluoroketones have been developed. nih.gov The reactivity of the carbon-halogen bond is enhanced by the inductive effect of the adjacent carbonyl group, making the α-carbon highly susceptible to nucleophilic attack. nih.gov

Structural Distinctiveness of the 5-Chloro-2-fluorophenyl Moiety and Propan-2-one Core

The structure of 1-(5-Chloro-2-fluorophenyl)propan-2-one is characterized by two key components: the uniquely substituted phenyl ring and the propan-2-one chain. The 5-chloro-2-fluorophenyl moiety possesses a specific electronic profile due to the ortho-fluoro and meta-chloro substituents relative to the propan-2-one group. Both fluorine and chlorine are electronegative halogens that exert a strong electron-withdrawing inductive effect. This influences the reactivity of the aromatic ring in electrophilic substitution reactions and affects the acidity of the benzylic protons. ncert.nic.in The fluorine atom at the 2-position and the chlorine at the 5-position create a distinct substitution pattern that can direct the regioselectivity of further chemical modifications. The planarity of such substituted phenyl rings is a common feature in related crystal structures. nih.govresearchgate.net

The propan-2-one core, attached to the phenyl ring at the C1 position, defines the compound as an α-aryl ketone. A critical feature of this arrangement is the acidity of the α-hydrogens on the methylene (B1212753) group (the carbon atom between the phenyl ring and the carbonyl group). wikipedia.org The presence of the adjacent carbonyl group and the electron-withdrawing phenyl ring enhances the acidity of these protons, facilitating the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. openstax.orglibretexts.org This enolization is the key step in many reactions of ketones, including α-halogenation. openstax.orglibretexts.org

Table 1: Physicochemical Properties of 1-(2-chloro-4-fluorophenyl)propan-2-one (Isomer)

PropertyValue
IUPAC Name 1-(2-chloro-4-fluorophenyl)propan-2-one
CAS Number 845781-18-2
Chemical Formula C₉H₈ClFO
Molecular Weight 186.61 g/mol
Appearance Liquid
SMILES CC(=O)CC1=C(C=C(C=C1)F)Cl

Data sourced from a supplier of an isomeric compound and is for illustrative purposes. americanelements.com

Overview of Research Trajectories for Aryl Propan-2-one Derivatives

Aryl propan-2-one derivatives and their related structures are significant in various fields of chemical research, particularly in medicinal chemistry. For example, the structurally related arylpropionic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the pharmacological relevance of the aryl-propane scaffold. researchgate.net

Research into aryl ketone derivatives often focuses on their use as synthetic intermediates for more complex molecules. The Friedel-Crafts acylation is a classic method for preparing aryl ketones, though numerous modern methods have been developed using various catalysts and coupling partners. wikipedia.orgorganic-chemistry.org Aryl propan-2-one structures can be precursors to chiral alcohols through enantioselective ketone reduction, which are in turn valuable building blocks. iucr.org These ketones are also used in the synthesis of kinase inhibitors and other targeted therapeutics. For instance, spirooxindoles designed as potent MDM2 inhibitors in cancer therapy have been synthesized from precursors containing a substituted fluorophenyl moiety. nih.gov The versatility of the ketone group allows for a wide range of transformations, making these compounds valuable starting points for generating molecular diversity. mdpi.com

Research Scope and Focus within Academic Organic Synthesis

Within academic organic synthesis, the research focus for a compound like this compound is centered on its utility as a versatile synthetic building block. mdpi.com Its inherent functionalities—the ketone, the acidic α-hydrogens, and the halogenated aromatic ring—offer multiple reaction sites for constructing more elaborate molecules.

The primary research applications would likely involve:

Heterocycle Synthesis: Utilizing the α-aryl ketone structure to react with various nucleophiles to form five- or six-membered heterocyclic rings, which are core structures in many pharmaceuticals. nih.gov

Cross-Coupling Reactions: The chloro-substituted aryl ring can participate in various palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Medicinal Chemistry Scaffolds: Serving as a key intermediate in the multi-step synthesis of complex molecules with potential therapeutic applications. The specific 5-chloro-2-fluoro substitution pattern is found in potent inhibitors of biological targets like MDM2. nih.gov

Mechanistic Studies: The compound could be used as a model substrate to study the influence of its specific electronic and steric properties on reaction outcomes and mechanisms.

The development of efficient and selective methods to synthesize and functionalize such poly-functionalized molecules remains a significant endeavor in contemporary organic synthesis.

Table 2: Common Reactions of α-Halo Ketones

Reaction TypeReagentsProduct TypeReference
Nucleophilic Substitution Amines, Thioamides, Thioureasα-Amino ketones, Thiazoles wikipedia.org
Favorskii Rearrangement BaseCarboxylic acid derivatives wikipedia.org
Reductive Dehalogenation Sodium iodide/ChlorotrimethylsilaneKetones acs.org
Formation of Heterocycles o-hydroxycarbonyl compoundsBenzofurans nih.gov
Aldol Condensation Aldehydes, BaseHalohydrins, Oxiranes wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHLGISRMQOEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 5 Chloro 2 Fluorophenyl Propan 2 One and Its Precursors

Friedel-Crafts Acylation Approaches to Fluorophenylpropanones

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones. jk-sci.comwikipedia.org The reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. iitk.ac.injkchemical.com

Optimization of Catalyst Systems (e.g., Lewis Acids)

The choice and optimization of the catalyst system are critical for the successful acylation of halogenated benzenes like 4-chloro-1-fluorobenzene. Traditional Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly employed to activate the acylating agent. iitk.ac.in The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the aromatic ring. chembam.com

For deactivated rings, such as those bearing halogen substituents, a stoichiometric amount of the Lewis acid is often necessary because both the reactant and the ketone product can form complexes with the catalyst. organic-chemistry.org However, research into more efficient catalytic systems is ongoing. For instance, rare earth metal triflates, such as hafnium(IV) triflate in combination with trifluoromethanesulfonic acid, have been shown to effectively catalyze the acylation of unactivated benzenes like chlorobenzene (B131634) and fluorobenzene. researchgate.net These catalysts can sometimes be used in smaller quantities and offer advantages in terms of recovery and reuse.

The reactivity of the acylating agent also plays a role, with the general order of reactivity being acyl iodides > acyl bromides > acyl chlorides > acyl fluorides. jkchemical.com For the synthesis of 1-(5-chloro-2-fluorophenyl)propan-2-one, propanoyl chloride would be the typical acylating agent.

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

Catalyst SystemTypical SubstratesKey AdvantagesKey Disadvantages
Aluminum Chloride (AlCl₃)Benzene (B151609), Toluene, HalobenzenesHigh reactivity, readily available. iitk.ac.inchembam.comOften requires stoichiometric amounts, can promote side reactions. chembam.com
Iron(III) Chloride (FeCl₃)Benzene, activated ringsMilder than AlCl₃, less prone to rearrangements. iitk.ac.inMay be less effective for deactivated rings.
Rare Earth Triflates (e.g., Hf(OTf)₄)Benzene, Chlorobenzene, FluorobenzeneCan be catalytic, reusable, high yields for unactivated rings. researchgate.netresearchgate.netHigher cost compared to traditional Lewis acids.

Solvent System Selection and Reaction Temperature Control

The selection of an appropriate solvent system and precise temperature control are paramount in Friedel-Crafts acylation to maximize yield and selectivity. The choice of solvent can influence the solubility of the reactants and intermediates, as well as the activity of the catalyst.

Commonly used solvents include non-polar solvents like carbon disulfide (CS₂) and chlorinated hydrocarbons such as 1,2-dichloroethane (B1671644) (DCE). stackexchange.com The solvent can affect the product distribution; for instance, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents like nitrobenzene (B124822) can lead to the thermodynamic product. stackexchange.com For the acylation of substituted benzenes, DCE is often a good choice as it can lead to high yields. researchgate.net

Reaction temperature also has a significant impact. While higher temperatures can increase the reaction rate, they may also lead to undesirable side products or decomposition. researchgate.net For the acetylation of fluorene (B118485) in DCE, an increase in temperature from 45°C to 83°C significantly increased reactivity without compromising selectivity. researchgate.net Therefore, optimizing the temperature for the specific substrate and catalyst system is crucial.

Table 2: Influence of Solvent and Temperature on Friedel-Crafts Acylation

SolventPolarityTypical Reaction TemperatureEffects on Reaction
Carbon Disulfide (CS₂)Non-polarRoom Temperature to RefluxOften favors kinetic product formation. stackexchange.com
1,2-Dichloroethane (DCE)Polar AproticRoom Temperature to 84°CGood for many acylations, can lead to high yields. researchgate.netnih.gov
NitrobenzenePolar AproticHigher TemperaturesCan favor thermodynamic product, but can be difficult to remove. stackexchange.com

Regioselectivity in Electrophilic Aromatic Substitution for 5-Chloro-2-fluorobenzene Derivatives

The directing effects of the substituents on the aromatic ring determine the position of the incoming acyl group. In the case of 4-chloro-1-fluorobenzene, both the chlorine and fluorine atoms are ortho, para-directing deactivators. vedantu.com The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, which outweighs its resonance electron-donating effect. Similarly, fluorine is also deactivating.

When both a chloro and a fluoro group are present, the position of acylation is guided by their combined electronic and steric influences. The fluorine atom is more electronegative but a better resonance donor than chlorine. However, the directing power in electrophilic aromatic substitution is often dominated by the ortho, para-directing nature of halogens. In the Friedel-Crafts acylation of chlorobenzene with acetyl chloride, the para-substituted product (4-chloroacetophenone) is the major product, with the ortho-isomer (2-chloroacetophenone) being the minor product, largely due to steric hindrance at the ortho position. vedantu.comyoutube.com

For 4-chloro-1-fluorobenzene, the incoming propanoyl group would be directed to the positions ortho and para to the activating (or less deactivating) group. Given that both are halogens, the substitution will occur at the positions ortho to the fluorine and chlorine atoms. The most likely position for acylation would be C-2 (ortho to fluorine and meta to chlorine) and C-5 (para to fluorine and ortho to chlorine). Steric hindrance from the existing substituents will play a significant role in the product ratio. The formation of this compound would require the acylation to occur at the position ortho to the fluorine and meta to the chlorine, which is electronically favored.

Grignard Reagent-Mediated Synthetic Routes

An alternative and powerful method for the synthesis of ketones involves the use of Grignard reagents. This approach offers a different strategy for forming the crucial carbon-carbon bond.

Preparation of 5-Chloro-2-fluorophenylmagnesium Halides

The synthesis of the target ketone via a Grignard reaction would first necessitate the preparation of the corresponding Grignard reagent, 5-chloro-2-fluorophenylmagnesium halide. This can be prepared from 1-bromo-5-chloro-2-fluorobenzene or a similar halogenated precursor. The reaction involves the insertion of magnesium metal into the carbon-halogen bond, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org The presence of a more reactive halogen, such as bromine, is generally preferred for the facile formation of the Grignard reagent. The preparation of similar fluorinated aryl Grignard reagents, such as 3-chloro-4-fluorophenylmagnesium bromide, has been reported. hymasynthesis.com

Carbonyl Addition Reactions and Subsequent Transformations

Once the 5-chloro-2-fluorophenylmagnesium halide is prepared, it can be reacted with a suitable electrophile to introduce the propanone moiety. A common method for synthesizing ketones from Grignard reagents is the reaction with an acyl chloride, such as propanoyl chloride. pearson.com However, a significant challenge in this reaction is the potential for the Grignard reagent to add to the initially formed ketone, leading to the formation of a tertiary alcohol as a byproduct. vaia.commasterorganicchemistry.com

To control this secondary reaction and isolate the ketone as the major product, several strategies can be employed. One approach is to use a less reactive organometallic reagent, such as a dialkylcadmium reagent, which can be prepared from the Grignard reagent by treatment with cadmium chloride. quora.com These reagents are generally selective for reaction with acyl chlorides to produce ketones without further addition. Another strategy involves carrying out the reaction at low temperatures and carefully controlling the stoichiometry of the reactants. rsc.org The use of certain additives, like bis[2-(N,N-dimethylamino)ethyl] ether, has also been shown to promote the selective formation of aryl ketones from the addition of Grignard reagents to aryl acid chlorides. nih.gov

An alternative to acyl chlorides is the use of nitriles. Grignard reagents can add to the carbon-nitrogen triple bond of a nitrile, such as propanenitrile, to form an imine salt intermediate. Subsequent hydrolysis of this intermediate yields the desired ketone. libretexts.org

Table 3: Comparison of Carbonyl Addition Strategies for Ketone Synthesis

ElectrophileIntermediateProductKey Considerations
Propanoyl ChlorideKetoneThis compound (and tertiary alcohol byproduct)Risk of double addition. vaia.commasterorganicchemistry.com Requires careful control of conditions or use of less reactive organometallics. quora.com
PropanenitrileImine SaltThis compoundAvoids the issue of double addition. libretexts.org Requires a final hydrolysis step.

Control of Stereochemistry in Propan-2-one Formation

Achieving control over stereochemistry is a significant challenge in the synthesis of α-aryl ketones, particularly when a chiral center is created at the α-position. For molecules like this compound, where the α-carbon is not a stereocenter, the principles of stereocontrol are more relevant to the synthesis of chiral derivatives or in preventing undesired side reactions. However, the broader field of asymmetric α-arylation of ketones provides powerful tools that could be adapted for related chiral structures.

The synthesis of enantiopure tertiary α-aryl ketones is a notable challenge because the resulting products are often sensitive to base-catalyzed racemization through enolization. libretexts.org To circumvent this, methods that avoid strong bases or control the stereochemistry during the C-C bond formation are highly sought after.

One prominent strategy is the use of chiral catalysts. Asymmetric metal catalysis, employing metals like rhodium, palladium, and iridium, has been pivotal in producing chiral products with high efficiency. google.com For instance, chiral phosphoric acids have been used as catalysts in the enantioselective Friedel–Crafts alkylation of indoles with trifluoromethyl ketone hydrates, demonstrating the potential for creating chiral α-aryl tertiary alcohols which are precursors to ketones. googleapis.com Similarly, cooperative catalysis, combining a chiral amine, a metal salt, and a Brønsted acid, has enabled highly stereoselective cross-aldol reactions between aldehydes and ynals to produce chiral propargylic alcohols. google.com

Phase-transfer catalysis (PTC) offers another avenue for enantioselective arylation. libretexts.org While challenging, some successes have been reported, such as the arylation of keto esters using electron-deficient fluoro-nitroarenes, which could be conceptually extended to the synthesis of chiral analogues of this compound. libretexts.org A major hurdle in the stereoselective α-arylation of ketones is the facile epimerization that can occur under basic reaction conditions. blogspot.com Alternative approaches, such as the Pd/Cu-catalyzed arylboration of electron-deficient alkenes, generate products with high diastereoselectivity, offering a pathway toward stereocontrolled α-arylation. blogspot.com

Multi-Step Synthesis Strategies from Diverse Starting Materials

The construction of a functionalized aryl ketone like this compound can be approached from various starting materials through multi-step synthetic sequences. These strategies often rely on key intermediates and classic organic reactions to build the target molecular framework.

Pathways Involving Alpha-Haloketone Intermediates

A common and versatile method for synthesizing ketones involves the use of α-haloketone intermediates. google.comjustia.com These compounds contain two electrophilic centers—the α-carbon and the carbonyl carbon—making them valuable building blocks. scribd.com The reactivity of the C-X (halogen) bond is enhanced by the inductive effect of the adjacent carbonyl group, making it susceptible to nucleophilic attack. justia.com

The most direct route to an α-haloketone is the halogenation of a corresponding ketone, which can proceed under acidic or basic conditions. blogspot.comgoogle.com For instance, chloroacetone (B47974) (1-chloropropan-2-one) is a key α-haloketone that can be synthesized by the chlorination of acetone. googleapis.comgoogle.com This readily available intermediate can then be used in subsequent reactions.

One potential pathway to this compound could involve a Friedel-Crafts-type reaction. The Friedel-Crafts acylation of 4-chloro-1-fluorobenzene with propionyl chloride or its anhydride would be a primary consideration. In this electrophilic aromatic substitution, the fluorine and chlorine atoms on the benzene ring act as deactivating but ortho-, para-directing groups. The acyl group would be directed to the position ortho to the fluorine and meta to the chlorine, yielding the desired product. The reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). libretexts.orgamericanelements.com

Alternatively, α-haloketones can be used to alkylate aromatic rings. The reaction of a phenoxide with chloroacetone, often facilitated by a catalyst like potassium iodide, is a known method for forming phenoxyacetone, a precursor to many pharmaceuticals. googleapis.com This suggests a possible route where a 5-chloro-2-fluorophenoxide is reacted with an appropriate three-carbon halo-ketone synthon. Furthermore, α-haloketones are widely used in the synthesis of various heterocyclic compounds through reactions with nucleophiles like amines, thiols, and isothiocyanates. justia.comparchem.com

Cyclization and Rearrangement Reactions Towards Functionalized Aryl Ketones

Molecular rearrangements and cyclization reactions are powerful tools in organic synthesis for constructing complex molecular architectures from simpler precursors. Several classic named reactions are particularly relevant for the synthesis of aryl ketones.

The Fries Rearrangement is a prime example, involving the transformation of a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. chemicalbook.comsynquestlabs.com This reaction is ortho- and para-selective, with the product ratio influenced by reaction conditions like temperature and solvent polarity. chemicalbook.comgoogle.com For the synthesis of a precursor to this compound, one could envision starting with 5-chloro-2-fluorophenol, converting it to its propanoyl ester, and then subjecting this ester to a Fries rearrangement. Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product due to the formation of a more stable bidentate complex with the catalyst. chemicalbook.com

The Pinacol Rearrangement is another fundamental reaction that converts a 1,2-diol (a vicinal diol) into a ketone under acidic conditions. The mechanism involves the protonation of a hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-migration of an alkyl or aryl group. americanelements.com This rearrangement can be used to create ketones with specific substitution patterns and can even facilitate ring expansions. For a target like this compound, a suitably substituted 1,2-diol precursor containing the 5-chloro-2-fluorophenyl group would be required. The migratory aptitude of different groups (e.g., phenyl vs. methyl) can influence the final product in unsymmetrical diols. americanelements.com

Other relevant reactions include the Norrish-Yang cyclization , a photochemical reaction of ketones that can lead to bicyclic alcohol intermediates, which can then be further functionalized. americanelements.com Rearrangements like the Baeyer-Villiger and Beckmann reactions also offer pathways to modify ketones into esters or amides, respectively, expanding the synthetic utility of aryl ketone intermediates. libretexts.orgamericanelements.com

Catalytic Dechlorination and Hydrogenation Reduction in Related Systems

Catalytic dechlorination and hydrogenation are essential reductive transformations in organic synthesis, often used to remove halogen atoms or saturate aromatic rings and other functional groups.

Catalytic hydrodechlorination (HDC) is a process that replaces a chlorine atom with a hydrogen atom, typically using a metal catalyst and a hydrogen source. This method is crucial for the remediation of chlorinated pollutants and for the synthesis of specific organic compounds. Palladium-based catalysts, such as palladium on carbon (Pd/C), are highly effective for the liquid-phase hydrodechlorination of polychlorinated aromatic compounds like chlorophenols and polychlorinated biphenyls. The reaction mechanism is believed to occur on the catalyst surface in a pseudo-first-order reaction, with the final product for chlorophenols being phenol. In systems with multiple chlorine atoms, the process often occurs as a series of consecutive reactions.

Catalytic hydrogenation can be used to reduce various functional groups. While aromatic rings are generally stable, they can be hydrogenated under more forcing conditions, such as using a rhodium-on-carbon catalyst or platinum catalysts at high pressure. More commonly in multi-step synthesis, catalytic hydrogenation is used for the selective reduction of other functional groups in the presence of an aromatic ring. For example, an aryl alkyl ketone can be reduced to an alkylbenzene using a palladium catalyst. This is a key step in circumventing the carbocation rearrangements that can occur during direct Friedel-Crafts alkylation. The selective reduction of the carbonyl group in aryl ketones to the corresponding benzylic alcohol can also be achieved using specific catalyst systems, such as Pd(0)EnCat™ 30NP, which shows better selectivity compared to standard Pd/C. chemicalbook.com

Contemporary Synthetic Techniques

Modern synthetic chemistry is increasingly adopting new technologies to improve efficiency, safety, and scalability. Continuous flow synthesis represents a significant paradigm shift from traditional batch processing for the production of fine chemicals and active pharmaceutical ingredients.

Continuous Flow Synthesis Applications for Halogenated Ketones

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers numerous advantages over batch methods. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous reagents, and straightforward scalability.

The synthesis of halogenated compounds, which often involves highly reactive and toxic reagents like elemental halogens, benefits significantly from flow technology. The excellent temperature control of microreactors prevents the formation of hotspots, which can lead to side reactions and reduced selectivity in exothermic halogenation processes. For example, the direct α-bromination of acetophenone (B1666503) has been successfully demonstrated in a continuous flow microreactor. scribd.com

This technology is well-suited for multi-step syntheses, where intermediates can be generated and used in situ without isolation, a concept known as "telescoped reactions". A flow setup can be designed to first perform a halogenation and then a subsequent reaction, such as a coupling or cyclization. The on-demand generation of unstable or hazardous intermediates, like diazomethane (B1218177) for the synthesis of α-diazo ketones (precursors to α-halo ketones), is a key safety advantage of flow chemistry. Given these benefits, a continuous flow process for the synthesis of this compound could be designed, potentially starting from a Friedel-Crafts acylation or a halogenation step, leading to a safer, more efficient, and scalable manufacturing process. justia.com

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound, a valuable intermediate in various chemical industries, is increasingly being scrutinized through the lens of green chemistry. Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. In response, researchers are exploring more sustainable and environmentally benign methodologies that align with the twelve principles of green chemistry. These modern approaches focus on areas such as the use of renewable feedstocks, catalysis, energy efficiency, and the reduction of hazardous by-products.

A key strategy in the greener synthesis of this compound involves the application of catalytic processes. Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with higher atom economy, often under milder conditions and with greater selectivity, thereby reducing waste and energy consumption. researchgate.netinstituteofsustainabilitystudies.com For instance, the Friedel-Crafts acylation, a fundamental step in the synthesis of aryl ketones, traditionally employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which are moisture-sensitive and generate copious acidic waste. evitachem.com Greener alternatives are being investigated, including the use of solid acid catalysts, which can be easily recovered and reused, minimizing waste and simplifying purification processes.

Another significant advancement is the exploration of alternative energy sources to drive chemical reactions more efficiently. Microwave-assisted synthesis has emerged as a powerful tool in this regard. nih.gov Microwave heating can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. This is due to the direct and efficient heating of the reaction mixture, which minimizes the formation of side products. The application of microwave irradiation to the synthesis of substituted acetophenones, structural analogs of the target molecule, has shown promising results, suggesting its potential for a more energy-efficient production of this compound.

The choice of solvent is another critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents or, ideally, solvent-free reaction conditions. skpharmteco.com Research into the use of deep eutectic solvents (DESs) and ionic liquids as reaction media for Friedel-Crafts acylations has demonstrated their potential as greener alternatives to conventional volatile organic compounds (VOCs). rsc.org These solvents are often non-volatile, non-flammable, and can be recycled, thus reducing the environmental burden associated with solvent use and disposal.

Furthermore, the development of one-pot synthesis and flow chemistry represents a paradigm shift in chemical manufacturing. One-pot reactions, where multiple synthetic steps are carried out in a single reactor without the isolation of intermediates, can significantly reduce solvent usage, energy consumption, and waste generation. nih.gov Flow chemistry, where reactions are performed in continuous-flow reactors, offers enhanced safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. acsgcipr.org These continuous manufacturing techniques are particularly advantageous for reactions involving hazardous reagents or unstable intermediates, which are sometimes encountered in the synthesis of halogenated aromatic compounds.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to chemical synthesis. nih.gov While the direct biocatalytic production of this compound has not been extensively reported, the use of fluorinases for the selective introduction of fluorine atoms into organic molecules is a rapidly developing field. acsgcipr.orgnih.gov This enzymatic approach operates under mild conditions in aqueous media, presenting a stark contrast to traditional fluorination methods that often employ hazardous reagents. The potential to engineer enzymes for the specific synthesis of this and other fluorinated ketones is a promising avenue for future green synthesis.

The principles of green chemistry are also being applied to the synthesis of the precursors for this compound. For example, greener methods for the halogenation of aromatic rings are being developed to replace traditional methods that use elemental halogens, which are toxic and produce corrosive by-products. Photocatalysis, using visible light to drive chemical reactions, has been demonstrated for the fluorination of ketones, offering a milder and more selective alternative. rsc.org

The following table summarizes some of the green chemistry approaches that could be applied to the synthesis of this compound and its precursors, highlighting the potential benefits over traditional methods.

Green Chemistry PrincipleTraditional MethodGreener AlternativePotential Benefits
Catalysis Stoichiometric Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation. evitachem.comReusable solid acid catalysts, zeolites, or ionic liquids. researchgate.netrsc.orgReduced waste, catalyst reusability, milder reaction conditions.
Energy Efficiency Conventional heating (oil baths, heating mantles).Microwave-assisted synthesis, flow chemistry with efficient heat exchange. nih.govacsgcipr.orgFaster reaction times, lower energy consumption, improved yields.
Safer Solvents & Auxiliaries Volatile and hazardous organic solvents (e.g., dichloromethane, nitrobenzene). skpharmteco.comDeep eutectic solvents (DESs), ionic liquids, or solvent-free conditions. rsc.orgReduced VOC emissions, lower toxicity, improved safety.
Waste Prevention Multi-step synthesis with isolation of intermediates.One-pot synthesis, telescopic processes. nih.govReduced solvent usage, less material handling, higher overall yield.
Use of Renewable Feedstocks Petroleum-based starting materials.Biocatalytic routes from renewable resources (e.g., glucose). nih.govgreenchemistry-toolkit.orgReduced reliance on fossil fuels, potential for biodegradable by-products.
Less Hazardous Chemical Syntheses Use of hazardous reagents like elemental halogens for chlorination/fluorination.Photocatalytic fluorination, enzymatic halogenation. rsc.orgnih.govMilder reaction conditions, higher selectivity, reduced toxicity.

The integration of these green chemistry principles into the synthesis of this compound holds significant promise for developing more sustainable and economically viable manufacturing processes. While direct, detailed research on the green synthesis of this specific compound is still emerging, the application of these advanced methodologies to structurally related molecules provides a clear roadmap for future innovation in this area.

Elucidation of Reaction Mechanisms and Reactivity Profile of 1 5 Chloro 2 Fluorophenyl Propan 2 One

Electrophilic Aromatic Substitution Mechanisms on the 5-Chloro-2-fluorophenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reaction proceeds through a two-step mechanism initiated by the attack of the electron-rich pi system of the aromatic ring on a strong electrophile. masterorganicchemistry.com This forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comfiveable.me The subsequent loss of a proton from the site of attack restores the ring's aromaticity, yielding the substituted product. masterorganicchemistry.comlibretexts.org The first step, the formation of the sigma complex, disrupts the stable aromatic system and is therefore the slow, rate-determining step of the reaction. masterorganicchemistry.com

Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This is known as a negative inductive effect (-I), which deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orglibretexts.org

Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic ring through pi-system overlap. This positive resonance effect (+R) enriches the electron density at the ortho and para positions. libretexts.org

While the inductive effect of halogens is generally stronger than their resonance effect, making them net deactivating groups, the resonance effect controls the orientation of substitution. libretexts.orgyoutube.com The donation of electron density to the ortho and para positions preferentially stabilizes the carbocation intermediates formed during attack at these sites. libretexts.org Consequently, halogens are classified as ortho-, para-directing deactivators.

In the case of the 5-chloro-2-fluorophenyl ring, the two halogen substituents direct incoming electrophiles to the remaining open positions on the ring (C3, C4, and C6). The fluorine at C2 directs towards its ortho (C3) and para (C5, already substituted) positions. The chlorine at C5 directs towards its ortho (C4, C6) and para (C2, already substituted) positions. The final substitution pattern is a result of the combined influence of both groups, often leading to a mixture of products, with steric hindrance also playing a role in determining the major product.

Table 1: Influence of Halogen Substituents on Electrophilic Aromatic Substitution

EffectDescriptionImpact on ReactivityDirecting Influence
Inductive Effect (-I) Withdrawal of electron density from the ring via sigma bonds due to high electronegativity.Deactivating (reduces ring nucleophilicity).Affects all positions, but is strongest at the carbon directly attached to the halogen.
Resonance Effect (+R) Donation of lone-pair electron density to the ring's pi system.Activating (stabilizes intermediates).Directs incoming electrophiles to ortho and para positions.
Overall Effect The deactivating inductive effect outweighs the activating resonance effect.Net Deactivating.Ortho-, Para-Directing. libretexts.orgyoutube.com

The mechanism of EAS on the 5-chloro-2-fluorophenyl ring involves the formation of a high-energy sigma complex (arenium ion). fiveable.me The stability of this intermediate determines the reaction's regioselectivity. When an electrophile (E⁺) attacks at a position ortho or para to a halogen substituent, one of the resonance structures of the sigma complex places the positive charge on the carbon atom bearing the halogen. This allows the halogen to donate a lone pair of electrons, creating a fourth resonance structure and significantly stabilizing the intermediate. csbsju.edulibretexts.org This additional stabilization is not possible if the attack occurs at the meta position.

Therefore, the transition states leading to the ortho and para intermediates have lower activation energies than the transition state for meta attack. libretexts.org This energetic preference ensures that substitution occurs predominantly at the ortho and para positions. The reaction energy diagram for this process is characterized by two peaks corresponding to two transition states, with a valley in between representing the sigma complex intermediate. masterorganicchemistry.com The first peak, representing the formation of the sigma complex, is higher, reflecting the rate-determining nature of this step. masterorganicchemistry.com

Nucleophilic Reactions at the Carbonyl Center and Alpha-Carbon

The propan-2-one moiety offers two primary sites for nucleophilic attack: the carbonyl carbon and the adjacent alpha-carbon.

The hydrogen atoms on the carbons adjacent to the carbonyl group (alpha-hydrogens) are significantly more acidic than typical alkane hydrogens. msu.edu This increased acidity is due to the electron-withdrawing inductive effect of the carbonyl oxygen and, more importantly, the resonance stabilization of the conjugate base, the enolate anion, which delocalizes the negative charge onto the electronegative oxygen atom. wikipedia.org

These acidic alpha-hydrogens can be removed by a base to form a nucleophilic enolate, or the ketone can tautomerize under acidic or basic conditions to its enol form. youtube.com The resulting enol or enolate is electron-rich and can act as a nucleophile, attacking various electrophiles in what is known as an alpha-substitution reaction. wikipedia.orglibretexts.org A common example is alpha-halogenation, where the ketone reacts with halogens like Br₂, Cl₂, or I₂ in either acidic or basic solution to replace an alpha-hydrogen with a halogen. wikipedia.org

Acid-Catalyzed Halogenation: Proceeds through the enol intermediate. The enol's double bond attacks the halogen, followed by deprotonation of the carbonyl oxygen to yield the alpha-halogenated ketone. wikipedia.org

Base-Promoted Halogenation: Proceeds via the enolate ion. This reaction is typically faster, and under basic conditions, methyl ketones like 1-(5-chloro-2-fluorophenyl)propan-2-one can undergo polyhalogenation, potentially leading to the haloform reaction if excess base and halogen are used. msu.edu

The carbonyl carbon of this compound is sp² hybridized and trigonal planar. libretexts.org It is bonded to two different groups: a 5-chloro-2-fluorobenzyl group and a methyl group. This makes the carbonyl carbon a prochiral center. openochem.org Nucleophilic addition to this carbonyl carbon changes its hybridization to sp³ and its geometry to tetrahedral, creating a new chiral center. libretexts.orglibretexts.org

The stereochemical outcome of the reaction depends on the face of the planar carbonyl group that the nucleophile attacks. libretexts.org

Attack by Achiral Nucleophiles: In the absence of any chiral influence (like a chiral catalyst or solvent), an achiral nucleophile (e.g., a hydride ion from NaBH₄ or a Grignard reagent) can attack the re and si faces of the carbonyl with equal probability. libretexts.org This results in the formation of a 50:50 mixture of the two possible enantiomers of the resulting alcohol, a product known as a racemic mixture. chegg.com

Stereoselective Additions: If the reaction is catalyzed by an enzyme or a synthetic chiral catalyst, the nucleophile can be directed to attack preferentially from one face. libretexts.org This leads to an unequal formation of the two enantiomers, resulting in an optically active product. Such stereocontrol is highly valuable in the synthesis of complex molecules like pharmaceuticals. For instance, microbial reduction of similar ketones has been shown to produce specific (R) or (S) alcohols with high optical purity. nih.gov

Table 2: Stereochemical Products of Nucleophilic Addition to this compound

Reagent TypeNucleophile (Example)Stereochemical OutcomeProduct Description
Achiral Reducing AgentNaBH₄ (Hydride, H⁻)RacemizationA 50:50 mixture of (R)- and (S)-1-(5-chloro-2-fluorophenyl)propan-2-ol. chegg.com
Organometallic ReagentCH₃MgBr (Methyl Anion, CH₃⁻)RacemizationA 50:50 mixture of the two enantiomers of the corresponding tertiary alcohol.
Biocatalyst / EnzymeOxidoreductaseStereoselective AdditionPredominant formation of one enantiomer, (R)- or (S)-alcohol, depending on the specific enzyme. libretexts.orgnih.gov

Oxidation and Reduction Pathways of the Propan-2-one Functional Group

The propan-2-one group can undergo both oxidation and reduction reactions, transforming the ketone into other functional groups.

Reduction: The carbonyl group of a ketone is readily reduced to a secondary alcohol. Standard laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. chegg.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The reduction of this compound yields 1-(5-chloro-2-fluorophenyl)propan-2-ol. As noted previously, this creates a chiral center, and the use of these achiral reagents results in a racemic mixture of the alcohol. chegg.com

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, methyl ketones possess a unique reactivity pathway known as the haloform reaction . When treated with a halogen (Cl₂, Br₂, or I₂) in the presence of excess aqueous base (like NaOH), this compound will be converted into the sodium salt of 2-(5-chloro-2-fluorophenyl)acetic acid and a haloform (CHCl₃, CHBr₃, or CHI₃). msu.edu This reaction proceeds through the repeated base-promoted halogenation of all three alpha-hydrogens on the methyl group, followed by nucleophilic acyl substitution where the resulting trihalomethyl anion acts as a leaving group.

Table 3: Summary of Oxidation and Reduction of the Propan-2-one Group

TransformationReagentsFunctional Group ChangeProduct from this compound
Reduction 1. NaBH₄ or LiAlH₄2. H₃O⁺ workupKetone → Secondary Alcohol1-(5-Chloro-2-fluorophenyl)propan-2-ol (racemic)
Oxidation (Haloform) Br₂ / NaOH(aq)Methyl Ketone → Carboxylate + BromoformSodium 2-(5-chloro-2-fluorophenyl)acetate + Bromoform (CHBr₃)

Selective Oxidation Strategies

The oxidation of ketones is a key transformation for synthesizing esters and lactones. For an acyclic ketone like this compound, the Baeyer-Villiger oxidation is a prominent and well-studied method. wikipedia.orgnih.gov

This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group, effectively inserting an oxygen atom to convert the ketone into an ester. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the formation of a "Criegee intermediate" after the initial attack of a peroxyacid on the protonated carbonyl carbon. wikipedia.org The rate-determining step is the subsequent migration of one of the adjacent carbon groups to the neighboring oxygen atom. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the substituents attached to the carbonyl. The group that can better stabilize a positive charge is the one that preferentially migrates. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two migrating candidates are the methyl group (CH₃) and the 5-chloro-2-fluorobenzyl group (CH₂-Ar). As a primary alkyl group (albeit attached to an aromatic ring), the 5-chloro-2-fluorobenzyl group has a higher migratory aptitude than the methyl group. Therefore, the expected major product of the Baeyer-Villiger oxidation would be 5-chloro-2-fluorobenzyl acetate.

Table 1: Potential Reagents for Baeyer-Villiger Oxidation

Reagent Class Specific Example Description
Peroxyacids meta-Chloroperoxybenzoic acid (m-CPBA) A common, commercially available reagent for Baeyer-Villiger oxidations. nih.gov
Peroxides with Lewis Acids Hydrogen Peroxide (H₂O₂) with a Lewis Acid Offers an alternative pathway, often considered a "greener" option. nih.govorganic-chemistry.org
Enzymatic Baeyer-Villiger Monooxygenases (BVMOs) Enzymes that can catalyze the oxidation with high selectivity and under mild, environmentally friendly conditions. nih.gov

Diastereoselective and Enantioselective Reduction Techniques

The reduction of the prochiral ketone this compound to the corresponding secondary alcohol, 1-(5-chloro-2-fluorophenyl)propan-2-ol, results in the formation of a new stereocenter. Controlling the stereochemical outcome of this reduction is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov

Asymmetric reduction can be achieved using various catalytic methods, which provide a chiral environment to favor the formation of one enantiomer over the other. youtube.com

Catalytic Asymmetric Hydrogenation: This is a powerful technique that utilizes transition metal catalysts complexed with chiral ligands. Ruthenium-based catalysts, such as those developed by Noyori and coworkers, are highly effective for the enantioselective hydrogenation of ketones. nih.gov A catalyst system comprising a ruthenium precursor, a chiral diphosphine ligand (e.g., BINAP), and a chiral diamine ligand (e.g., DPEN) can achieve high enantioselectivity. nih.gov The choice of ligand chirality determines whether the (R)- or (S)-alcohol is produced.

Biocatalytic Reduction: Enzymes, particularly keto reductases (KREDs) and alcohol dehydrogenases (ADHs), are increasingly used for the asymmetric reduction of ketones. nih.gov These biocatalysts offer exceptional enantioselectivity (>99% e.e.) and operate under mild, aqueous conditions. nih.govnih.gov Whole-cell biotransformations using organisms like Candida, Pichia, or Saccharomyces are also effective for reducing substituted ketones to their corresponding chiral alcohols. nih.gov

Table 2: Selected Methods for Enantioselective Ketone Reduction

Method Catalyst/Enzyme Reducing Agent Expected Outcome
Asymmetric Hydrogenation (S,S)-TsDPEN-Ru Complex H₂ Highly selective for one enantiomer, often the (R)-alcohol. nih.gov
Transfer Hydrogenation Chiral Rhodium or Iridium Complexes Isopropanol or Formic Acid Complementary to hydrogenation, useful for specific substrates.
CBS Reduction Chiral Oxazaborolidine Catalyst Borane (BH₃) Effective for ketones where the two substituents have a significant size difference. youtube.com

Influence of the 5-Chloro-2-fluorophenyl Moiety on Reaction Kinetics and Thermodynamics

The 5-chloro-2-fluorophenyl group exerts significant electronic and steric effects that modulate the reactivity of the adjacent propan-2-one chain. Understanding these influences is key to predicting the compound's behavior in chemical reactions.

Electronic Effects: Both chlorine and fluorine are highly electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect (-I effect).

Chlorine (at C5): As a halogen, it is an ortho-, para-directing deactivator in electrophilic aromatic substitution. Its primary influence on the side chain is electron-withdrawing.

Fluorine (at C2): Fluorine is the most electronegative element, exhibiting a very strong -I effect. While it can donate electron density through resonance (+R effect), its inductive effect dominates, making the ring electron-poor.

The combined electron-withdrawing nature of these halogens increases the electrophilicity of the carbonyl carbon. This makes the ketone more susceptible to attack by nucleophiles, such as hydride reagents used in reduction. Consequently, the rate of nucleophilic addition to the carbonyl of this compound is expected to be faster than that of an unsubstituted phenylpropan-2-one.

Steric Effects: The fluorine atom at the ortho position (C2) introduces considerable steric hindrance around the benzylic carbon and the carbonyl group. nih.gov

In Reduction Reactions: This steric bulk can influence the trajectory of the incoming nucleophile. In catalyzed reactions, it plays a crucial role in stereodifferentiation, as the catalyst must accommodate the bulky substituted ring in a specific orientation to achieve high enantioselectivity. nih.gov

In Oxidation Reactions: In the Baeyer-Villiger oxidation, steric hindrance can affect the rate of peroxyacid attack and may also influence the transition state of the migratory step, although electronic factors are generally considered more dominant in determining migratory aptitude. nih.gov

Computational Probing of Reaction Coordinate Diagrams and Energy Barriers

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. montclair.edu By modeling the reaction pathway, one can visualize the energy changes that occur as reactants are converted into products and identify the key structures involved. nih.gov

A reaction coordinate diagram plots the potential energy of a system against the progress of the reaction (the reaction coordinate). youtube.comyoutube.com Key features of this diagram include:

Transition State (TS): The energy maximum between reactants and products (or intermediates). It represents a fleeting, high-energy arrangement of atoms as bonds are broken and formed. youtube.com

Activation Energy (Ea): The energy difference between the reactants and the highest energy transition state. This energy barrier determines the rate of the reaction; a lower barrier corresponds to a faster reaction. youtube.comyoutube.com

Intermediates: Local energy minima that may exist between transition states in a multi-step reaction. youtube.com

Computational Modeling: Using methods like Density Functional Theory (DFT), it is possible to calculate the geometries and energies of the reactants, products, and transition states for reactions involving this compound. nih.gov

For the enantioselective reduction of this ketone, computational models can be used to map the reaction coordinates for the formation of both the (R) and (S) enantiomers. By comparing the activation energies (ΔG‡) for the two competing pathways, one can predict which enantiomer will be the major product. researchgate.net The model would show how the chiral catalyst interacts with the substrate, stabilizing one transition state over the other through a combination of steric and electronic interactions, thus explaining the origin of enantioselectivity. researchgate.net

Table 3: Components of a Reaction Coordinate Diagram

Component Definition Significance
Reactants The starting materials of the reaction. Initial energy state of the system.
Products The final materials formed by the reaction. Final energy state of the system.
Transition State (TS) The highest energy point along the reaction coordinate for a single step. youtube.com A short-lived, unstable species where bonds are partially broken and formed. youtube.com
Activation Energy (Ea) The energy required to reach the transition state from the reactants. youtube.com Determines the reaction rate (kinetics).
Enthalpy of Reaction (ΔH) The net energy difference between products and reactants. youtube.com Determines if the reaction is exothermic (releases heat) or endothermic (absorbs heat).

By applying these computational techniques, researchers can gain a detailed understanding of the factors controlling the reactivity and selectivity of this compound, facilitating the rational design of synthetic routes to valuable target molecules.

Advanced Spectroscopic Characterization Methodologies for 1 5 Chloro 2 Fluorophenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 1-(5-Chloro-2-fluorophenyl)propan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl, methylene (B1212753), and aromatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Methyl Protons (CH₃): A singlet is expected for the three equivalent methyl protons, typically appearing in the upfield region around δ 2.1-2.3 ppm. This is characteristic of a methyl group adjacent to a carbonyl carbon.

Methylene Protons (CH₂): The two methylene protons are adjacent to the aromatic ring and the carbonyl group, placing their signal around δ 3.8-4.0 ppm. Due to the influence of the chiral center created by the fluorine atom, these protons might exhibit complex splitting patterns.

Aromatic Protons: The trisubstituted benzene (B151609) ring will show a complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm). The exact chemical shifts and coupling constants are determined by the positions of the chloro and fluoro substituents. The proton ortho to the fluorine atom is expected to show doublet of doublets splitting due to coupling with both the fluorine and the adjacent proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
CH₃2.1 - 2.3Singlet (s)N/A
CH₂3.8 - 4.0Singlet (s) or Doublet (d)J(H-F) if applicable
Aromatic H7.0 - 7.5Multiplet (m)J(H-H) and J(H-F)

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of the electronegative fluorine atom introduces C-F coupling, which can be observed in the spectrum. researchgate.net

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 200-205 ppm.

Aliphatic Carbons: The methyl carbon (CH₃) will appear at approximately δ 29-31 ppm, while the methylene carbon (CH₂) is expected around δ 45-50 ppm.

Aromatic Carbons: The aromatic carbons will produce a series of signals between δ 115-160 ppm. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and will appear as a doublet. rsc.org Other aromatic carbons will exhibit smaller, long-range couplings to fluorine.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C=O200 - 205Singlet (s) or small triplet
CH₂45 - 50Doublet (d)²J(C-F)
CH₃29 - 31Singlet (s)
Aromatic C-F155 - 160Doublet (d)¹J(C-F) ≈ 240-250
Aromatic C-Cl125 - 130Singlet (s) or small doublet
Aromatic C-H115 - 135Doublet (d) or Singlet (s)nJ(C-F)
Aromatic C (quaternary)130 - 140Doublet (d)nJ(C-F)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the chloro substituent and the propanone side chain. The position of the signal, likely a multiplet due to coupling with nearby aromatic protons, reveals the electronic push-pull effects within the aromatic ring. nih.govbiophysics.org

2D NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra. americanelements.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons. docbrown.info

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the methyl and methylene groups to their respective carbon signals. docbrown.info

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several key absorption bands.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is anticipated in the region of 1715-1725 cm⁻¹. This is characteristic of an aliphatic ketone. The conjugation with the aromatic ring is minimal due to the insulating methylene group. nih.gov

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. mdpi.com

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.

C-F and C-Cl Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region of the spectrum, typically between 1250-1000 cm⁻¹ for C-F and 800-600 cm⁻¹ for C-Cl.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
CarbonylC=O Stretch1715 - 1725Strong
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Aliphatic C-HC-H Stretch2850 - 3000Medium
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
C-FC-F Stretch1250 - 1000Strong
C-ClC-Cl Stretch800 - 600Medium to Strong

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Key vibrational modes anticipated in the Raman spectrum of this compound include:

Carbonyl (C=O) Stretching: The ketone group features a strong C=O stretching vibration. This mode typically appears as an intense band in the Raman spectrum, providing a clear marker for the carbonyl functionality.

Aromatic Ring Vibrations: The substituted phenyl ring will exhibit several characteristic vibrational modes. These include the "Star of David" ring breathing mode, which is often a strong indicator in the spectra of substituted benzenes. researchgate.net The positions of these bands are sensitive to the nature and position of the substituents (chloro and fluoro groups).

Carbon-Halogen Stretching: The C-Cl and C-F stretching vibrations are also key diagnostic peaks. The C-F stretching vibration is a good indicator for differentiating ortho-, meta-, and para-isomers in related fluoroamphetamine compounds. researchgate.net In a study on 2-chloro-5-fluoro phenol, computational and experimental methods were used to assign these vibrational modes. researchgate.net

Aliphatic C-H Vibrations: The propan-2-one moiety contains methyl (CH₃) and methylene (CH₂) groups, which give rise to symmetric and asymmetric stretching and bending vibrations.

The analysis of these modes, when compared with theoretical calculations (e.g., Density Functional Theory, DFT), allows for a comprehensive assignment of the molecule's vibrational spectrum, confirming its structural integrity.

Table 1: Predicted Raman Vibrational Modes for this compound This table is predictive and based on characteristic group frequencies from spectroscopic literature and data from analogous compounds.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C=O Stretch Ketone 1700 - 1725 Strong
Aromatic C=C Stretch Phenyl Ring 1570 - 1610 Medium-Strong
Aromatic Ring Breathing Phenyl Ring ~1000 Medium
C-F Stretch Fluoro-substituent 1210 - 1270 Medium-Strong
C-Cl Stretch Chloro-substituent 700 - 750 Medium
Aliphatic C-H Stretch -CH₂- and -CH₃ 2850 - 3000 Strong
C-H Bending -CH₂- and -CH₃ 1350 - 1470 Medium

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction, yielding a wealth of structural information. nih.gov This technique is unparalleled in its ability to provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

The resulting crystal structure would confirm the connectivity of the atoms and reveal the spatial orientation of the 5-chloro-2-fluorophenyl group relative to the propan-2-one side chain. Key parameters that would be determined include:

Bond Lengths: Precise distances for C-C, C=O, C-H, C-F, and C-Cl bonds. For example, the C-Cl bond length is expected to be around 1.74 Å, as seen in similar chloro-substituted phenyl compounds. uantwerpen.be

Bond Angles: The geometry around the sp² hybridized carbonyl carbon and the sp³ hybridized carbons of the propane (B168953) chain.

For chiral molecules that crystallize in a non-centrosymmetric space group, the Flack parameter can be calculated from the diffraction data to determine the absolute configuration of the stereocenters with high confidence. nih.gov Although this compound is achiral, this capability is crucial for related chiral derivatives.

Table 2: Representative Crystallographic Data Obtainable from Single-Crystal XRD This table presents hypothetical but plausible data for this compound, based on known structures of similar organic molecules. benthamopen.commdpi.com

Parameter Description Hypothetical Value
Crystal System The crystal lattice system Monoclinic
Space Group The symmetry group of the crystal P2₁/n
a (Å) Unit cell dimension ~ 8.5
b (Å) Unit cell dimension ~ 10.2
c (Å) Unit cell dimension ~ 12.1
β (°) Unit cell angle ~ 95.5
Z Molecules per unit cell 4
C=O Bond Length (Å) Ketone carbonyl bond distance ~ 1.22
C-Cl Bond Length (Å) Phenyl-chlorine bond distance ~ 1.74
C-F Bond Length (Å) Phenyl-fluorine bond distance ~ 1.36

Analysis of Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonds, C-H...π Interactions)

The way molecules of this compound pack together in a crystal is dictated by a network of non-covalent intermolecular interactions. Analysis of the crystal structure obtained from XRD reveals the nature and geometry of these forces, which are critical for understanding the solid-state properties of the material.

Potential intermolecular interactions for this compound include:

Hydrogen Bonds: While the molecule lacks strong hydrogen bond donors (like O-H or N-H), the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. It can form weak C-H···O hydrogen bonds with acidic C-H protons from the methylene or aromatic groups of neighboring molecules.

Halogen Interactions: The chlorine and fluorine atoms can participate in various weak interactions. These include halogen···halogen contacts and C-H···X (where X = F, Cl) bonds, which help direct the molecular assembly in the crystal lattice.

The collective effect of these weak interactions determines the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uklibretexts.org For this compound (molecular weight: ~186.6 g/mol ), electron ionization mass spectrometry (EI-MS) would provide a characteristic spectrum.

The mass spectrum would show a molecular ion peak (M⁺˙) corresponding to the intact molecule. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is predictable and provides significant structural information. Key fragmentation pathways would likely include:

Alpha-Cleavage: This is a common fragmentation pathway for ketones. libretexts.orglibretexts.org Cleavage of the C-C bond adjacent to the carbonyl group can occur on either side.

Loss of a methyl radical (•CH₃, 15 Da) would yield a [M-15]⁺ ion, the 5-chloro-2-fluorobenzoyl cation.

Loss of the 5-chloro-2-fluorobenzyl radical (•CH₂C₆H₃ClF, 143.5 Da) would yield the acetyl cation [CH₃CO]⁺ at m/z 43. This is often a prominent peak in the spectra of methyl ketones.

Cleavage of the Aromatic Ring: Fragmentation can also involve the aromatic portion, such as the loss of the chlorine atom (•Cl, 35/37 Da) or a fluorine atom (•F, 19 Da) from the molecular ion or other fragments. Studies on related halogenated compounds show that loss of chlorine from the molecular ion is a significant fragmentation pathway. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl) Proposed Fragment Ion Formula of Ion Fragmentation Pathway
186/188 Molecular Ion [C₉H₈ClFO]⁺˙ Ionization of parent molecule
171/173 [M - CH₃]⁺ [C₈H₅ClFO]⁺ α-cleavage, loss of methyl radical
151 [M - Cl]⁺ [C₉H₈FO]⁺ Loss of chlorine radical
143 [M - COCH₃]⁺ [C₇H₅ClF]⁺ α-cleavage, loss of acetyl radical
43 Acetyl Cation [C₂H₃O]⁺ α-cleavage, loss of chlorofluorobenzyl radical

Computational and Theoretical Chemistry of 1 5 Chloro 2 Fluorophenyl Propan 2 One

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. acs.org It is particularly useful for optimizing molecular geometry and understanding the electronic properties of compounds like 1-(5-chloro-2-fluorophenyl)propan-2-one.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For halogenated systems, this selection is critical due to the unique electronic nature of halogens, which involves effects like halogen bonding and significant electron correlation. acs.org

Functionals that incorporate dispersion corrections are often recommended for systems with non-covalent interactions, which can be important in halogenated compounds. acs.org A comparative analysis of various functionals is crucial for reliable results. Functionals from the Minnesota series (e.g., M06-2X) and long-range corrected functionals (e.g., ωB97X-D) have shown good performance for thermochemistry and noncovalent interactions in organic molecules. acs.orgresearchgate.net The B3LYP functional, a popular hybrid functional, is also widely used for geometry optimizations and electronic property calculations of organic compounds. nih.govresearchgate.net

The choice of basis set, which is a set of mathematical functions used to describe the electronic wave function, is equally important. youtube.com Pople-style basis sets, such as 6-311++G(d,p), are frequently employed as they include diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to allow for orbital shape distortion, which is essential for accurate descriptions of bonding. ajchem-a.combohrium.comx-mol.com For higher accuracy, Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) can be used, although they come with a higher computational cost. researchgate.netyoutube.com For halogenated compounds specifically, basis sets like DGDZVP have been shown to perform well, even outperforming some triple-zeta basis sets in certain cases. nih.gov

Table 1: Recommended Functionals and Basis Sets for DFT Analysis of Halogenated Phenylpropanones
ComponentRecommended OptionsRationale
FunctionalsωB97X-D, M06-2X, B3LYPωB97X-D includes long-range correction and dispersion. M06-2X is good for thermochemistry and non-covalent interactions. acs.orgresearchgate.net B3LYP is a widely validated hybrid functional for general organic compounds. nih.gov
Basis Sets6-311++G(d,p), cc-pVTZ, DGDZVP6-311++G(d,p) provides a good balance of accuracy and cost with diffuse and polarization functions. ajchem-a.com cc-pVTZ offers higher accuracy. youtube.com DGDZVP is specifically benchmarked for halogen bonding and shows high performance. nih.gov

Molecules with rotatable single bonds, such as this compound, can exist in multiple conformations. The primary source of conformational isomerism in this molecule is the rotation around the single bond connecting the phenyl ring to the propanone group.

A conformer analysis is performed by systematically rotating this bond and calculating the energy at each step to map out the potential energy surface (PES). This process identifies the most stable conformers (energy minima) and the transition states (saddle points) that separate them. The optimized geometries of the stable conformers represent the most likely shapes the molecule will adopt. For this compound, the orientation of the acetyl group relative to the substituted phenyl ring will define the key conformers, with steric hindrance and electronic interactions dictating their relative stabilities.

Table 2: Hypothetical Relative Energies of Conformers of this compound
ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Stability
Conformer A~0°0.00Most Stable
Conformer B~90°3.50Transition State
Conformer C~180°1.20Local Minimum

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive.

Table 3: Hypothetical FMO Energies and Reactivity Descriptors for this compound (calculated at B3LYP/6-311++G(d,p) level)
ParameterValue (eV)Interpretation
EHOMO-6.85Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity.
ELUMO-1.25Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity.
HOMO-LUMO Gap (ΔE)5.60Indicates high kinetic stability and moderate reactivity. nih.gov

While FMO analysis provides a general view of reactivity, Fukui functions offer a more detailed, atom-specific perspective. Derived from DFT, Fukui functions quantify the change in electron density at a specific atomic site when the total number of electrons in the system changes. This allows for the precise identification of the most reactive centers for nucleophilic and electrophilic attacks.

f+(r) predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely electrophilic center.

f-(r) predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most likely nucleophilic center.

For this compound, the Fukui functions would likely confirm that the carbonyl carbon is the primary site for nucleophilic attack (highest f+), while the carbonyl oxygen and certain carbons on the aromatic ring would be favored for electrophilic attack (high f-).

Table 4: Hypothetical Fukui Function Values for Key Atoms
Atomf+ (Electrophilic Site)f- (Nucleophilic Site)
Carbonyl Carbon (C=O)0.1850.030
Carbonyl Oxygen (C=O)0.0550.150
Chlorine (Cl)0.0400.095
Fluorine (F)0.0350.110

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction behavior. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack and favorable for interacting with positive charges. youtube.com

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are sites prone to nucleophilic attack and favorable for interacting with negative charges. youtube.com

Green Regions: Represent neutral or near-zero potential.

In the MEP map of this compound, the most negative potential (red) is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The electronegative fluorine and chlorine atoms will also create regions of negative potential. researchgate.net Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the methyl group and the aromatic ring. This map provides a clear visual guide to the molecule's reactive sites, corroborating the findings from FMO and Fukui function analyses, and is crucial for understanding how the molecule might interact with biological receptors or other reactants. scispace.com

Noncovalent Interaction Analysis (e.g., NBO, Reduced Density Gradient)

Noncovalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. For this compound, these forces are primarily governed by halogen bonding and various hydrogen bonds. Analysis methods like Natural Bond Orbital (NBO) and Reduced Density Gradient (RDG) are instrumental in characterizing these weak interactions. researchgate.netnih.gov

Halogen Bonding Interactions

The chlorine atom attached to the phenyl ring in this compound is a potential halogen bond donor. This phenomenon arises from an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the C-Cl bond axis. nih.govnih.govresearchgate.net This electrophilic region can interact favorably with a Lewis base or any nucleophilic site, such as an oxygen or nitrogen atom from a neighboring molecule. nih.govresearchgate.net

Quantum chemical studies on similar halogenated compounds reveal that these interactions are primarily electrostatic in nature, though they also have components of polarization and charge transfer. nih.gov The strength of this bond is influenced by the electron-withdrawing capacity of the substituents on the aromatic ring. In this molecule, the presence of both a fluorine atom and the propanone group enhances the positive character of the σ-hole on the chlorine, making it a more effective halogen bond donor. The interaction energy for C-Cl···N/O halogen bonds can range from -5 to -20 kJ mol⁻¹, depending on the nature of the acceptor atom and the geometric arrangement. tuni.fi Computational modeling, often by placing a positively charged extra-point (EP) on the halogen atom in molecular mechanics studies, can accurately reproduce halogen bond lengths and energies observed in quantum mechanical calculations. nih.govresearchgate.net

C-H...O and C-H...π Interactions

Beyond halogen bonding, the molecule's structure allows for other significant noncovalent interactions, which can be visualized effectively using Reduced Density Gradient (RDG) analysis. researchgate.netscispace.com RDG plots identify and characterize weak interactions in real space, where different types of interactions are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian. nih.govnih.gov

C-H···O Interactions: Intramolecularly, the hydrogen atoms of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the propanone moiety can form weak C-H···O hydrogen bonds with the carbonyl oxygen. Intermolecularly, these C-H groups can also interact with the carbonyl oxygen of an adjacent molecule. In RDG analysis, these hydrogen bonds would appear as green, disc-like isosurfaces, indicating weak to medium-strength attractive interactions. nih.gov

C-H···π Interactions: The electron-rich π-system of the chloro-fluorophenyl ring can act as a weak hydrogen bond acceptor. Hydrogen atoms from the aliphatic chain of a neighboring molecule can interact with the face of the aromatic ring. This type of interaction is crucial for crystal packing and molecular recognition. RDG isosurfaces for C-H···π interactions typically appear as broad, greenish patches, signifying delocalized van der Waals-type attractions. researchgate.net

Table 1: Predicted Noncovalent Interaction Parameters for this compound
Interaction TypeDonorAcceptorTypical Distance (Å)Typical Energy (kJ/mol)RDG Isosurface Color
Halogen BondC-ClO/N (intermolecular)2.9 - 3.4-5 to -20Green/Blue-Green
Hydrogen BondC-H (aliphatic)O=C (intramolecular)2.2 - 2.7-2 to -8Green
Hydrogen BondC-H (aliphatic)O=C (intermolecular)2.3 - 2.8-2 to -8Green
C-H...π InteractionC-H (aliphatic)π-system (phenyl)2.5 - 3.0-1 to -5Green

Spectroscopic Property Prediction from First Principles

Computational chemistry provides powerful tools for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation.

Theoretical Vibrational Frequencies and IR/Raman Intensities

Vibrational spectra (Infrared and Raman) can be accurately simulated using Density Functional Theory (DFT) calculations, commonly with the B3LYP functional and a suitable basis set like 6-311+G(d,p). worldscientific.comnih.gov The calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. materialsciencejournal.org For this compound, key vibrational modes can be assigned to specific functional groups.

C=O Stretch: The carbonyl group will produce a very strong and sharp absorption in the IR spectrum, typically predicted in the 1715-1735 cm⁻¹ range for an aliphatic ketone. libretexts.org

Aromatic C=C Stretch: The phenyl ring will exhibit several stretching vibrations between 1450 and 1600 cm⁻¹. materialsciencejournal.org

C-F and C-Cl Stretch: The carbon-fluorine bond stretch is expected to appear as a strong band in the 1200-1300 cm⁻¹ region. The carbon-chlorine stretch is typically found at lower wavenumbers, between 600 and 800 cm⁻¹.

CH₃/CH₂ Vibrations: Asymmetric and symmetric stretching modes of the methyl and methylene groups are predicted in the 2850-3000 cm⁻¹ range, while bending (scissoring, rocking) modes appear at lower frequencies (e.g., 1350-1470 cm⁻¹). materialsciencejournal.org

Advanced calculations can also account for anharmonic effects, which introduce overtone and combination bands, providing a more complete picture of the vibrational spectrum. researchgate.netrsc.orgnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (Scaled) for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Activity
Aromatic C-H Stretch3050 - 3100MediumStrong
Aliphatic C-H Stretch2850 - 3000Medium-StrongMedium
C=O Stretch1715 - 1735Very StrongWeak
Aromatic C=C Stretch1450 - 1600Medium-StrongStrong
CH₂/CH₃ Bending1350 - 1470MediumMedium
C-F Stretch1200 - 1300StrongWeak
C-Cl Stretch600 - 800StrongMedium

NMR Chemical Shift Calculation and Correlation with Experimental Data

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts from first principles. nih.govresearchgate.net These calculations, typically performed at the DFT level, can predict ¹H, ¹³C, and ¹⁹F chemical shifts with high accuracy when correlated with experimental data using a reference compound like Tetramethylsilane (TMS). researchgate.netnih.gov

For this compound:

¹⁹F NMR: The fluorine nucleus is highly sensitive to its electronic environment, resulting in a wide range of chemical shifts. nih.govscholaris.ca The GIAO calculation would predict a specific shift for the fluorine atom, which is influenced by the ortho-chlorine and the meta-propanone group. DFT calculations for fluorinated organic compounds often achieve an accuracy within a few ppm of experimental values. researchgate.netnih.gov

¹³C NMR: The chemical shifts of the carbon atoms are strongly influenced by the attached functional groups. The carbonyl carbon (C=O) is expected to be highly deshielded, appearing around 200-210 ppm. The aromatic carbons will have their shifts determined by the inductive and resonance effects of the Cl, F, and propanone substituents.

¹H NMR: The aromatic protons will appear as complex multiplets, with their shifts and coupling constants dictated by the positions of the halogen substituents. The aliphatic protons of the methylene and methyl groups will appear as singlets (or coupled multiplets if chiral) in the upfield region.

A linear correlation between the calculated isotropic shielding values and the experimental chemical shifts for a series of related compounds is often used to validate the computational methodology. nih.govresearchgate.net

Table 3: Hypothetical Correlation of Calculated vs. Experimental NMR Shifts (ppm)
NucleusAtom PositionPredicted Chemical Shift (δ)Experimental Chemical Shift (δ)
¹⁹FC2-F -115.2-114.8
¹³CC =O205.8206.1
¹³CC 1 (Aromatic)128.5128.2
¹³CC 2-F160.1159.8
¹³CC 5-Cl134.7134.5
¹³CC H₂45.345.1
¹³CC H₃29.929.7
¹HAromatic7.1 - 7.57.1 - 7.5
¹HCH3.853.82
¹HCH2.212.19

Note: Experimental values are hypothetical for illustrative purposes.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Organic molecules with significant intramolecular charge transfer (ICT) characteristics, often arising from donor and acceptor groups connected by a π-conjugated system, can exhibit large nonlinear optical (NLO) responses. nih.gov These properties are crucial for applications in optical data storage and signal processing. jhuapl.edu The key parameter for quantifying the second-order NLO response is the first hyperpolarizability (β).

For this compound, the substituted phenyl ring can act as a π-system that mediates charge transfer. The electron-withdrawing halogen and carbonyl groups influence the molecule's electronic distribution. DFT calculations can be employed to determine the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). materialsciencejournal.orgnih.gov Molecules with large β values are promising candidates for NLO materials. The calculated hyperpolarizability of the title compound can be compared with that of a standard NLO material like urea (B33335) to assess its potential. For related structures like 1-chloro-2-methyl-2-phenylpropane, a first hyperpolarizability of 1.56 x 10⁻³⁰ esu has been calculated, providing a benchmark for the expected magnitude. materialsciencejournal.org

Table 4: Predicted Nonlinear Optical Properties
PropertySymbolPredicted ValueUnits
Dipole Momentμ2.5 - 3.5Debye
Mean Polarizability<α>~20 x 10⁻²⁴esu
First Hyperpolarizabilityβ_tot~2.0 x 10⁻³⁰esu
Urea (Reference β)β_ref0.37 x 10⁻³⁰esu

Role of 1 5 Chloro 2 Fluorophenyl Propan 2 One As a Key Synthetic Intermediate

Building Block for Complex Fluorinated and Chlorinated Organic Scaffolds

The 1-(5-Chloro-2-fluorophenyl)propan-2-one molecule is an important starting material for the synthesis of elaborate organic structures that incorporate both fluorine and chlorine. The introduction of halogen atoms into active ingredients is a key strategy in the development of modern agrochemicals and pharmaceuticals, aimed at optimizing efficacy and safety. nih.govresearchgate.net The specific 5-chloro-2-fluorophenyl group can be integrated into larger molecular frameworks, imparting unique properties such as increased lipophilicity, which can enhance membrane permeability, and improved resistance to metabolic degradation. The ketone functional group provides a reactive handle for chain extension and cyclization reactions, allowing for the construction of diverse and complex molecular architectures. researchgate.net

Table 1: Examples of Complex Scaffolds Potentially Derived from this compound

Scaffold Type Potential Application Area Rationale for Use
Polycyclic Aromatic Systems Materials Science, Medicinal Chemistry The halogenated phenyl group can be a core component in building larger, rigid systems for electronic or therapeutic applications.
Substituted Bi-aryl Compounds Agrochemicals, Pharmaceuticals The aromatic ring can undergo cross-coupling reactions (after modification) to link with other aromatic systems, creating scaffolds with tunable electronic and steric properties. acs.org

Precursor in the Synthesis of Heterocyclic Compounds

Ketones are highly valuable starting materials for synthesizing a wide variety of heterocyclic compounds, which are core structures in many natural products and pharmacologically active molecules. researchgate.netrsc.org this compound is an ideal precursor for several classes of heterocycles due to its carbonyl group and adjacent methyl and methylene (B1212753) groups.

Classic condensation reactions can be employed to form various heterocyclic rings. For instance, the Fischer indole (B1671886) synthesis , a reaction between a phenylhydrazine (B124118) and a ketone under acidic conditions, can be used to produce substituted indoles. wikipedia.orgnih.govbyjus.com By reacting this compound with a substituted or unsubstituted phenylhydrazine, complex indoles bearing the 5-chloro-2-fluorophenyl moiety can be synthesized. nih.govbyjus.com

Similarly, the Paal-Knorr synthesis allows for the creation of pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org While this compound is not a 1,4-dicarbonyl itself, it can be chemically converted into a suitable precursor that then undergoes Paal-Knorr cyclization with an amine to yield highly substituted pyrroles. rsc.orgrsc.org Other heterocyclic systems, such as pyrazoles, can also be synthesized from 1,3-dicarbonyls and hydrazines, a transformation for which this ketone can be a starting point. wikipedia.org

Table 2: Heterocyclic Systems Synthesized from Ketone Precursors

Heterocycle Class Synthetic Method Reagent(s)
Indoles Fischer Indole Synthesis Phenylhydrazine, Acid Catalyst (Brønsted or Lewis) wikipedia.orgnih.gov
Pyrroles Paal-Knorr Synthesis (via 1,4-dicarbonyl intermediate) Primary Amine or Ammonia (B1221849) wikipedia.orgorganic-chemistry.org
Pyrazoles Knorr Pyrazole Synthesis (via 1,3-dicarbonyl intermediate) Hydrazine wikipedia.org

Strategies for Introducing the 5-Chloro-2-fluorophenylpropan-2-one Moiety into Larger Systems

Several synthetic strategies can be utilized to incorporate the 5-chloro-2-fluorophenylpropan-2-one structure into larger molecules. These methods primarily target the two most reactive sites of the molecule: the carbonyl group and the α-carbons (the methyl and methylene groups adjacent to the carbonyl).

Reactions at the Carbonyl Group : The carbonyl carbon is electrophilic and readily reacts with a wide range of nucleophiles. Condensation with primary amines forms imines, while reaction with hydrazines yields hydrazones. These products are often stable intermediates that can undergo further reactions, such as the cyclizations seen in the Fischer indole synthesis. wikipedia.org

α-Functionalization via Enolates : The protons on the carbons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles. This strategy, known as α-functionalization, is a cornerstone of organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. springernature.comnih.gov This allows for the attachment of alkyl, acyl, or other functional groups at the α-position, effectively tethering the entire moiety to another molecular fragment.

Halogenation at the α-Position : The α-position of ketones can be selectively halogenated under acidic or basic conditions. wikipedia.orgmdpi.com Introducing a bromine or iodine atom at the α-position creates an α-haloketone, which is a highly reactive intermediate, primed for nucleophilic substitution reactions to form more complex structures. wikipedia.org

Table 3: Synthetic Strategies for Molecular Elaboration

Strategy Reactive Site Key Intermediate Type of Bond Formed
Condensation Carbonyl Carbon Imine, Hydrazone C=N
α-Alkylation α-Carbon Enolate C-C
α-Acylation α-Carbon Enolate C-C

Industrial Relevance in Specialty Chemical Production Beyond Direct Therapeutic Applications

The utility of this compound extends beyond its role as a potential pharmaceutical intermediate into the broader field of specialty chemical production. The incorporation of fluorine and chlorine atoms into molecules is a well-established strategy in the agrochemical and materials science industries. nih.govresearchgate.net

Agrochemicals : Halogenated compounds form the basis of a significant portion of modern crop protection products. nih.govresearchgate.net The presence of halogens can enhance the biological efficacy of a compound and tune its physicochemical properties to be optimal for agricultural use. nih.gov As a key intermediate, this compound can be used to synthesize active ingredients for herbicides, fungicides, or insecticides where the specific 5-chloro-2-fluorophenyl group is critical for performance.

Materials Science : Fluorinated polymers are known for their exceptional properties, including chemical inertness, thermal stability, and low surface energy, which translates to water and oil repellency. google.commdpi.comrsc.orgpageplace.de Aromatic polymers containing fluorine can exhibit enhanced resistance to chemical degradation and improved mechanical properties. google.com Intermediates like this compound can serve as precursors or monomers for the synthesis of specialty fluoropolymers used in high-performance coatings, films, and other advanced materials. rsc.org

Table 4: Industrial Applications in Specialty Chemicals

Industry Application Rationale
Agrochemicals Synthesis of active ingredients (herbicides, fungicides) Halogenation is a proven method for enhancing biological activity and optimizing properties for crop protection. nih.govresearchgate.net
Materials Science Precursor for specialty fluoropolymers and coatings The C-F bond imparts desirable properties like chemical resistance, thermal stability, and hydrophobicity. mdpi.comrsc.org

Structure Reactivity Relationship Studies of 1 5 Chloro 2 Fluorophenyl Propan 2 One Analogs

Systematic Modification of the Phenyl Ring Substituents (Halogen Position, Number, Other Functional Groups)

The nature, number, and position of substituents on the phenyl ring are primary determinants of the reactivity of aromatic compounds. In the case of 1-(5-chloro-2-fluorophenyl)propan-2-one analogs, altering the halogen substituents (Cl and F) or introducing other functional groups can significantly modify the electronic environment of the ring and, consequently, its reaction pathways.

The specific identity and position of the halogen are critical. Studies on halophenols have shown that chloro-substituted compounds can play a pivotal role in interactions with biological targets. nih.gov The reactivity of the ring when substituted with halogens is influenced by the element's electronegativity and size, which affects the carbon-halogen bond strength and the balance between inductive and resonance effects. libretexts.orgquora.com For instance, in some series of compounds, the biological activity follows the order of Cl > Br > F. nih.gov

Introducing other functional groups would further modulate reactivity:

Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) activate the ring towards electrophilic substitution by donating electron density through resonance. Research on the synthesis of phenyl-2-propanone (P2P) analogues from substituted benzaldehydes has shown that the presence of strong electron-donating groups can facilitate certain reactions. flinders.edu.au

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) strongly deactivate the ring, making electrophilic attack more difficult. stpeters.co.inlibretexts.org In some synthetic pathways, substrates with electron-withdrawing substituents have been found to react poorly. flinders.edu.au

Varying the Propan-2-one Backbone and its Impact on Reactivity

The reactivity of the alkyl portion of the backbone is largely dictated by the principles of nucleophilic substitution and elimination reactions. chemguide.co.uk The carbon-halogen bond strength is a critical factor determining the rate of nucleophilic substitution; weaker bonds lead to faster reactions. youtube.com For example, if a halogen were present on the chain, its reactivity would typically follow the order I > Br > Cl >> F, as the C-X bond becomes weaker down the group. youtube.com The structure of the alkyl chain (primary, secondary, or tertiary) is the most significant factor in determining the competition between substitution (Sₙ2/Sₙ1) and elimination (E2/E1) pathways when reacting with a base/nucleophile. chemguide.co.uk

Modifications to the propan-2-one backbone could include:

Changing the Chain Length : Extending the chain to a butan-2-one or pentan-2-one would alter steric hindrance around the carbonyl group and the phenyl ring, potentially influencing reaction rates.

Altering the Ketone Position : Moving the carbonyl group, for example to create a 1-(5-chloro-2-fluorophenyl)propan-1-one isomer, would change the molecule from a methyl ketone to an ethyl ketone. This would alter its behavior in reactions like the haloform reaction and change the electronic influence of the carbonyl on the benzylic position.

Introducing Branching : Adding alkyl groups to the chain would increase steric bulk, which could favor elimination reactions over substitution and hinder nucleophilic attack at the carbonyl carbon.

The carbonyl group itself is a key reactive center. It is susceptible to nucleophilic addition, reduction to an alcohol, or oxidation. The proximity of the electron-withdrawing phenyl group influences the electrophilicity of the carbonyl carbon. Any modification to the chain that alters steric accessibility or the electronic environment of the carbonyl will directly impact its reactivity.

Computational Studies on How Structural Changes Influence Reactivity Descriptors and Interaction Potentials

Computational chemistry provides powerful tools for predicting how structural modifications to a molecule like this compound influence its intrinsic reactivity. Methods like Density Functional Theory (DFT) can be used to calculate a variety of electronic properties, known as reactivity descriptors. researchgate.netnih.gov These descriptors help in understanding and predicting the chemical behavior of different analogs without the need for synthesis and experimental testing.

Key reactivity descriptors include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity.

Mulliken Charges : This analysis partitions the total electron density among the atoms in a molecule, indicating which sites are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Fukui Functions : These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. nih.gov

Systematic in silico modifications to the parent structure allow for the creation of a quantitative structure-activity relationship (QSAR). For example, one could replace the chlorine atom with other halogens (Br, I) or introduce electron-donating/withdrawing groups at various positions on the phenyl ring and calculate the resulting changes in these descriptors.

Illustrative Data: Theoretical Impact of Phenyl Ring Substitution on Reactivity Descriptors This table is for illustrative purposes to demonstrate the concept, as specific experimental or calculated data for this exact series of analogs is not publicly available.

Substituent at C5Substituent at C4HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-Cl (reference)-H-7.2-1.55.72.5
-Br-H-7.1-1.65.52.4
-NO₂-H-8.0-2.55.54.8
-Cl-OCH₃-6.8-1.35.53.1

Theoretical Exploration of Intermolecular Interactions and Binding Potential with Defined Chemical Targets

Beyond predicting general reactivity, computational methods can explore how analogs of this compound might interact with specific chemical or biological targets, such as the active site of an enzyme. Molecular docking is a primary technique used for this purpose. nih.govwisdomlib.org It predicts the preferred orientation of a molecule (a ligand) when bound to a target to form a stable complex.

The binding potential is evaluated based on a scoring function, which estimates the binding affinity. This affinity is a result of various intermolecular interactions:

Hydrogen Bonds : The ketone oxygen is a potential hydrogen bond acceptor. Introducing other functional groups (e.g., -OH, -NH₂) could add hydrogen bond donor/acceptor sites.

Halogen Bonds : The chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites on a target molecule.

Hydrophobic Interactions : The phenyl ring and alkyl portions of the molecule can engage in hydrophobic interactions with nonpolar residues in a binding pocket.

π-π Stacking : The aromatic phenyl ring can stack with other aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a target protein.

For example, molecular docking studies on substituted aromatic compounds targeting the Monoamine Oxidase-B (MAO-B) enzyme identified key interactions with tyrosine residues (TYR:398 and TYR:435) as being crucial for binding affinity. wisdomlib.org Similarly, studies of other substituted phenyl derivatives targeting the adenosine (B11128) A(2A) receptor found that specific substituents, like methoxy groups, contributed to both hydrophilic and lipophilic interactions within the binding site. nih.gov

By systematically docking a library of virtual analogs of this compound into a defined target, researchers can theoretically screen for compounds with the highest predicted binding affinity. These in silico results can identify which structural modifications are most likely to enhance binding, thereby guiding the synthesis of the most promising candidates for further experimental investigation. nih.gov

Future Research Directions and Emerging Methodologies for Aryl Ketones

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of aryl ketones has long been a cornerstone of organic chemistry, traditionally relying on methods like Friedel-Crafts acylation. organic-chemistry.org However, these classic routes often require harsh conditions and can lack selectivity, particularly with highly functionalized substrates. Modern research is focused on overcoming these limitations.

Key Developments:

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura coupling have been adapted to produce aryl ketones from aryl boronic acids and various acylating agents like acyl chlorides or carboxylic acids. organic-chemistry.orgorganic-chemistry.org These methods offer milder conditions and greater functional group tolerance. A one-pot synthesis using carboxylic acids activated in-situ with pivalic anhydride (B1165640) demonstrates a practical approach that minimizes waste and works well even in the presence of water. organic-chemistry.org

Photoredox and Dual Catalysis: A significant leap forward involves the merger of different catalytic cycles. For instance, the combination of photoredox catalysis with nickel catalysis enables the direct functionalization of aldehyde C-H bonds or the coupling of alcohols with aryl halides to form ketones under exceptionally mild conditions. researchgate.netresearchgate.net These methods expand the range of available starting materials and are often characterized by high chemoselectivity.

Mechanochemistry: Solvent-free reaction methodologies, such as mechanochemical acyl Suzuki-Miyaura cross-coupling, represent a green and highly efficient alternative for ketone synthesis. organic-chemistry.org By performing reactions in the solid state, the need for potentially harmful solvents is eliminated, and reaction times can be significantly shortened. organic-chemistry.org

These sustainable approaches would be instrumental in the efficient and environmentally benign production of 1-(5-Chloro-2-fluorophenyl)propan-2-one, avoiding the regioselectivity issues that could arise from traditional electrophilic aromatic substitution on its complex ring system.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To ensure the safety, efficiency, and scalability of chemical reactions, particularly energetic processes like halogenations, a deep understanding of reaction kinetics and thermodynamics is essential. mt.com The synthesis of a di-halogenated compound like this compound requires precise control to manage intermediates and by-products.

Advanced in-situ spectroscopic probes are becoming indispensable tools for real-time monitoring. mt.com Techniques like ReactIR (FTIR) and ReactRaman spectroscopy allow chemists and engineers to track the concentration of key reactants, intermediates, and products as the reaction progresses. mt.commt.com This continuous stream of data provides invaluable mechanistic insights and helps in identifying the influence of variables such as temperature and catalyst loading on reaction performance and safety. mt.com For halogenation reactions, which can be sensitive and produce unexpected species, this level of monitoring is crucial for optimizing yield and ensuring a safe scale-up from the laboratory to industrial production. mt.com

Integration of Machine Learning and AI in Predicting Reactivity and Synthetic Pathways

Core AI Applications in Synthesis:

Retrosynthesis Prediction: AI models, often built on deep learning and graph convolutional networks (GCNs), can perform retrosynthetic analysis to propose disconnections and suggest potential starting materials. nih.govengineering.org.cnkyoto-u.ac.jp These tools can be template-based, applying known reaction rules, or template-free, identifying novel transformations. engineering.org.cnarxiv.org

Reactivity Prediction: Machine learning algorithms can predict the chemical reactivity and compatibility between different organic materials, helping to avoid unwanted side reactions. rsc.org By analyzing patterns in large datasets, these models can forecast reaction outcomes with increasing accuracy, guiding experimental design. aimlic.com

Synthetic Route Optimization: Computer-Aided Synthesis Planning (CASP) applications integrate retrosynthesis prediction with search algorithms like the Monte Carlo tree search to discover the most efficient and cost-effective multi-step synthetic routes from commercially available starting materials. nih.gov

While these tools are powerful, challenges remain, including data sparsity for certain reaction types and the need for improved model interpretability. aimlic.comnih.gov Nonetheless, AI is poised to accelerate the discovery and development of synthetic routes for novel aryl ketones. arxiv.org

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of aryl ketones is crucial for creating analogues with tailored properties. Research into novel catalytic systems is expanding the toolbox for these transformations. Recent breakthroughs allow for reactions at previously inaccessible positions, such as the cleavage and functionalization of the strong carbon-carbon bond adjacent to the carbonyl group.

Ligand-Promoted C-C Bond Activation: Palladium catalysis, when assisted by specific ligands like pyridine-oxazoline, can promote β-carbon elimination. nih.gov This strategy activates the Ar-C(O) bond in aryl ketones, enabling their transformation into other valuable compounds like aryl borates, biaryls, and aryl nitriles. nih.gov A similar palladium-catalyzed redox-relay Heck reaction has been used to homologate aryl ketones into long-chain ketones and aldehydes. nih.gov

Enantioselective Arylation: For creating chiral centers, novel catalytic systems are being developed. A system using copper(I) and chiral bis(phosphine) dioxides enables the enantioselective α-arylation of ketones, a transformation that is challenging with traditional palladium catalysts, especially for noncyclic ketones. nih.govresearchgate.net

One-Pot Transformations: Researchers have developed groundbreaking one-pot methods that convert aromatic ketones directly into aromatic esters via a sequential Claisen and retro-Claisen reaction. miragenews.comwaseda.jpsciencedaily.com This simplifies the synthetic process and broadens the utility of aromatic ketones as synthons for a wider range of compounds. waseda.jp

These advanced catalytic methods could be applied to this compound to generate a library of derivatives for further study.

Deepening the Understanding of Halogen Effects on Chemical Systems

The presence, type, and position of halogen atoms on an aromatic ring profoundly influence a molecule's physical, chemical, and biological properties. mt.comwikipedia.org In this compound, the chlorine and fluorine atoms exert significant electronic effects.

Reactivity and Electronegativity: Halogens are highly electronegative, with fluorine being the most electronegative of all elements. mt.com This property influences the reactivity of the aromatic ring and adjacent functional groups. The reactivity of halogens in substitution reactions decreases down the group (F > Cl > Br > I). studymind.co.ukwikipedia.org Conversely, the stability of the carbon-halogen bond is highest for fluorine, making organofluorine compounds exceptionally stable. wikipedia.org

Synthetic Intermediates: While organofluorine compounds are stable, other organohalogens, such as organobromides and organoiodides, are valuable synthetic intermediates because the C-Br and C-I bonds are more easily cleaved, providing a handle to introduce other functional groups. mt.com

Biological Activity: The inclusion of halogens, particularly fluorine, in a molecule is a common strategy in medicinal chemistry to enhance therapeutic activity, metabolic stability, and bioavailability. mt.commt.com A deeper understanding of how the specific halogenation pattern of a compound like this compound affects its interactions with biological targets is a critical area of future research.

Continued investigation into these halogen effects is vital for the rational design of new molecules with desired chemical and pharmacological profiles.

Q & A

Q. What are the standard synthetic routes for 1-(5-Chloro-2-fluorophenyl)propan-2-one in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a chloro-fluorobenzene derivative reacts with acetyl chloride or a similar acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example:
  • Step 1 : React 5-chloro-2-fluorobenzene with acetyl chloride under anhydrous conditions.
  • Step 2 : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate).
  • Verification : Confirm purity using TLC and structural integrity via NMR and IR spectroscopy.
  • Reference : Similar protocols are used for structurally related arylpropanones, such as 1-(5-chlorothiophen-2-yl)propan-2-one, where IR peaks at 1647 cm⁻¹ (C=O stretch) and NMR signals for aromatic protons (δ 7.0–7.8 ppm) are critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aryl C-Cl/F vibrations.
  • ¹H/¹³C NMR : Assigns aromatic protons (e.g., para/ortho coupling patterns) and ketone carbons.
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., EI-MS for fragmentation patterns).
  • Example Data : For analogous compounds, NMR shows distinct signals for the propanone methyl group (δ 2.1–2.5 ppm) and aromatic protons (δ 7.2–7.9 ppm) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
  • Reference : Safety protocols for structurally similar chlorinated compounds emphasize avoiding skin contact and proper waste disposal .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
  • Refinement : Employ SHELXL for structure solution, focusing on disorder modeling for halogen atoms.
  • Validation : Check R-factors (<0.05) and residual electron density maps.
  • Case Study : For (2E)-1-(5-chlorothiophen-2-yl)propan-2-one, SCXRD confirmed the planar geometry of the ketone moiety and aryl ring . Similar approaches apply to fluorophenyl derivatives .

Q. How does electronic effects of the 5-chloro-2-fluorophenyl group influence the compound’s reactivity?

  • Methodological Answer :
  • Electrophilic Substitution : The electron-withdrawing Cl and F groups deactivate the ring, directing reactions to meta positions.
  • Experimental Design : Perform kinetic studies using nitration or bromination under controlled conditions. Monitor regioselectivity via HPLC or NMR.
  • Reference : For 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, substituents significantly altered reaction rates in nucleophilic additions .

Q. What computational methods predict the compound’s physicochemical properties?

  • Methodological Answer :
  • Quantum Chemistry : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate dipole moments.
  • QSPR Models : Predict logP and solubility via software like COSMOtherm.
  • Case Study : For 1-(3-fluorophenyl)propan-2-one, DFT accurately reproduced experimental IR frequencies (deviation <2%) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Purity Check : Re-crystallize the compound and compare DSC/TGA data.
  • Spectral Calibration : Validate NMR/IR instruments with standard references (e.g., adamantane for ¹³C shifts).
  • Case Study : Variability in melting points for similar propanones (e.g., 1-(4-hydroxyphenyl)propan-2-one) was traced to polymorphic forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.